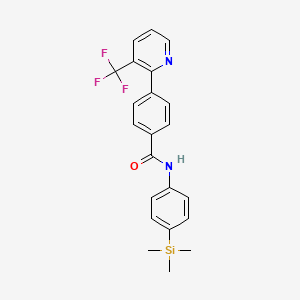![molecular formula C22H23F2N3O3S2 B10834283 2-(3-Isopropyl-phenyl)-thiazole-4-carboxylic acid [1-(3,5-difluoro-4-methanesulfonylamino-phenyl)-ethyl]-amide](/img/structure/B10834283.png)
2-(3-Isopropyl-phenyl)-thiazole-4-carboxylic acid [1-(3,5-difluoro-4-methanesulfonylamino-phenyl)-ethyl]-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of “PMID25666693-Compound-150” involves synthetic routes that include crystallization techniques for separation and purification. The method ensures high purity and quality of the compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to achieve the desired purity and yield.
Análisis De Reacciones Químicas
“PMID25666693-Compound-150” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include aqueous titanium(III) chloride solution for reductive amination and transition-metal catalysts for cross-coupling reactions
Aplicaciones Científicas De Investigación
“PMID25666693-Compound-150” has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer-related pain and other conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of “PMID25666693-Compound-150” involves its antagonistic effect on the transient receptor potential cation channel V1 (TRPV1). This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . By inhibiting TRPV1, the compound helps to mediate inflammatory pain and hyperalgesia .
Comparación Con Compuestos Similares
“PMID25666693-Compound-150” can be compared with other similar compounds that target TRPV1, such as capsaicin and other TRPV1 antagonists . Its uniqueness lies in its specific molecular structure and its high efficacy in treating cancer-related pain. Similar compounds include:
Capsaicin: An active component of chili peppers that also targets TRPV1.
CNTX-4975: A clinical trial drug for pain management.
DWP-05195: Another clinical trial drug for neuropathic pain.
Propiedades
Fórmula molecular |
C22H23F2N3O3S2 |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
N-[1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-2-(3-propan-2-ylphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C22H23F2N3O3S2/c1-12(2)14-6-5-7-15(8-14)22-26-19(11-31-22)21(28)25-13(3)16-9-17(23)20(18(24)10-16)27-32(4,29)30/h5-13,27H,1-4H3,(H,25,28) |
Clave InChI |
PCULXRGTXBQRDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC(=C1)C2=NC(=CS2)C(=O)NC(C)C3=CC(=C(C(=C3)F)NS(=O)(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834209.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B10834210.png)
![1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea](/img/structure/B10834213.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-phenylcyclopentyl]urea](/img/structure/B10834217.png)
![5-fluoro-1-(pyridin-4-ylmethyl)-N-(1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-7-yl)indole-2-carboxamide](/img/structure/B10834220.png)

![1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-8-yl)urea](/img/structure/B10834234.png)
![4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B10834244.png)
![1-[(4-chloro-2-pyrrolidin-1-ylphenyl)methyl]-3-(3-oxo-4H-1,4-benzoxazin-8-yl)urea](/img/structure/B10834247.png)

![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(3-fluorophenyl)cyclopentyl]urea](/img/structure/B10834263.png)
![1-[3-(4-Chloro-3-fluorophenyl)phenyl]-3-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)urea](/img/structure/B10834269.png)
![1-[(4-Chloro-2-pyrrolidin-1-ylphenyl)methyl]-3-(2-oxo-1,3-dihydrobenzimidazol-4-yl)urea](/img/structure/B10834272.png)
![3-amino-N-[4-(7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl)pyridin-3-yl]-6-phenylpyrazine-2-carboxamide](/img/structure/B10834282.png)
